molecular formula C16H33BO3Si B15365320 tert-Butyldimethyl((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-2-yl)oxy)silane

tert-Butyldimethyl((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-2-yl)oxy)silane

Cat. No.: B15365320
M. Wt: 312.3 g/mol
InChI Key: KOWXKAKWXZNOPI-UHFFFAOYSA-N
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Description

tert-Butyldimethyl((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-2-yl)oxy)silane is a hybrid organoboron-silicon compound featuring a tert-butyldimethylsilyl (TBS) ether group and a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane). The compound’s structure combines a silyl-protected hydroxyl group with a boronate moiety positioned at the β-carbon of an alkene (but-3-en-2-yl), enabling applications in cross-coupling reactions, stereoselective synthesis, and as a precursor for functionalized alkenes or alcohols . Its synthesis typically involves transition-metal-catalyzed borylation or silylation steps, as seen in analogous compounds (e.g., rhodium-catalyzed β-dehydroborylation in –5).

Properties

Molecular Formula

C16H33BO3Si

Molecular Weight

312.3 g/mol

IUPAC Name

tert-butyl-dimethyl-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-2-yloxy]silane

InChI

InChI=1S/C16H33BO3Si/c1-12(13(2)18-21(10,11)14(3,4)5)17-19-15(6,7)16(8,9)20-17/h13H,1H2,2-11H3

InChI Key

KOWXKAKWXZNOPI-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C(=C)C(C)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

Biological Activity

tert-Butyldimethyl((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-2-yl)oxy)silane (CAS No. 114653-19-9) is a silane compound featuring a boron-containing moiety. Its unique structural characteristics suggest potential applications in various biological contexts, particularly in medicinal chemistry and material science. This article reviews the biological activity of this compound based on available literature and research findings.

Chemical Structure and Properties

The compound is characterized by the following features:

  • Molecular Formula: C18H35BO3Si
  • IUPAC Name: tert-butyl-dimethyl-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl]oxysilane
  • Molecular Weight: 350.56 g/mol

The presence of the dioxaborolane moiety is significant as boron compounds have been shown to exhibit various biological activities including anti-cancer properties and the ability to modulate enzymatic functions.

1. Anticancer Properties

Research indicates that compounds containing dioxaborolane structures can exhibit anticancer activity. For instance, studies have shown that similar compounds can inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and apoptosis . The specific mechanism of action for this compound remains to be fully elucidated but may involve:

  • Inhibition of Protein Kinases: Dioxaborolanes can act as inhibitors of certain kinases involved in cancer progression.
  • Induction of Apoptosis: The compound may promote programmed cell death in malignant cells.

2. Enzyme Modulation

The boron atom in the compound can interact with biological molecules such as enzymes and nucleic acids. This interaction can lead to:

  • Enzyme Inhibition: Compounds with similar structures have been reported to inhibit enzymes like proteases and kinases .

Case Study 1: Anticancer Activity

A study conducted on a series of dioxaborolanes demonstrated their efficacy in reducing tumor size in xenograft models. The study highlighted that compounds with similar structural motifs to this compound showed significant reductions in tumor growth rates compared to control groups .

Case Study 2: Enzyme Interaction

In another study focusing on enzyme inhibition, a related dioxaborolane was found to effectively inhibit a specific kinase involved in cell signaling pathways critical for cancer cell proliferation. The study utilized kinetic assays to demonstrate the compound's potential as a therapeutic agent .

Data Tables

Activity Description Reference
AnticancerInhibits tumor growth; induces apoptosis
Enzyme ModulationPotential inhibitor of kinases
AntimicrobialDisrupts bacterial cell walls; interferes with metabolism

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is pivotal for further functionalization, such as amide bond formation.

Conditions Reagents Product Reference
Acidic hydrolysisH₂SO₄, H₂O, reflux5-Bromo-6-methoxybenzo[b]thiophene-3-carboxylic acid
Basic hydrolysisNaOH, H₂O/EtOH, reflux5-Bromo-6-methoxybenzo[b]thiophene-3-carboxylate salt

In a study, hydrolysis of the ester group facilitated the synthesis of carboxamide derivatives via coupling with amines .

Nucleophilic Aromatic Substitution (NAS)

The bromine atom at position 5 participates in palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents.

Reaction Type Catalyst/Reagents Product Reference
Suzuki-Miyaura couplingPd(PPh₃)₄, K₂CO₃, aryl boronic acid5-Aryl-6-methoxybenzo[b]thiophene-3-carboxylate
Buchwald-Hartwig aminationPd₂(dba)₃, Xantphos, amine5-Amino-6-methoxybenzo[b]thiophene-3-carboxylate

For example, Suzuki coupling with aryl boronic acids under mild conditions replaces bromine with aryl groups, enhancing molecular diversity .

Electrophilic Aromatic Substitution (EAS)

The methoxy group at position 6 directs electrophiles to specific positions on the aromatic ring. Nitration and sulfonation occur at the para position relative to the methoxy group.

Reaction Reagents Position Product Reference
NitrationHNO₃, H₂SO₄Position 75-Bromo-6-methoxy-7-nitrobenzo[b]thiophene-3-carboxylate
SulfonationSO₃, H₂SO₄Position 75-Bromo-6-methoxy-7-sulfobenzo[b]thiophene-3-carboxylate

The bromine atom’s meta-directing effect and methoxy’s ortho/para-directing effect synergize to favor substitution at position 7.

Amide Bond Formation

The carboxylic acid (derived from ester hydrolysis) reacts with amines to form bioactive carboxamide derivatives.

Conditions Reagents Amine Application Reference
EDC/HOBt couplingEDC, HOBt, DIPEA1-Methyl-1H-pyrazoleRhoA/ROCK pathway inhibitors
Direct aminolysisNH₃, MeOHAmmoniaIntermediate for heterocyclic compounds

A study demonstrated that coupling with 1-methyl-1H-pyrazole yielded derivatives with potent anti-proliferative activity against cancer cells .

Oxidation of the Thiophene Ring

The sulfur atom in the thiophene ring undergoes oxidation to form sulfoxides or sulfones, altering electronic properties.

| Oxidizing Agent | Product | Biological Relevance

Comparison with Similar Compounds

Key Observations :

  • Positional Isomerism : Moving the boronate from C3 to C4 (as in ) alters steric accessibility and alkene conjugation, impacting reactivity in Suzuki-Miyaura couplings.
  • Chain Length : Longer chains (e.g., C11 in ) reduce solubility in polar solvents but enhance stability in hydrophobic matrices.
  • Substituent Effects : Fluorine or aromatic groups () modulate electronic properties, affecting cross-coupling efficiency.

Physical and Spectroscopic Properties

Comparative HRMS and IR data highlight functional group variations:

Compound Name HRMS (Found) IR Peaks (cm⁻¹, Key Bands) Reference
tert-Butyldimethyl((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-2-yl)oxy)silane - Expected: ~1645 (C=C), 1249 (Si-O), 1086 (B-O) -
(Z)-tert-Butyldimethyl(4-(1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(triisopropylsilyloxy)vinyl)phenoxy)silane 433.2944 [M+H]⁺ 1645 (C=C), 1249 (Si-O), 1086 (B-O), 883 (Ar-H)
(E)-tert-Butyldimethyl((2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hex-1-en-1-yl)oxy)silane 421.2740 [M+H]⁺ 1729 (C=O), 1604 (C=C), 1226 (Si-O)
tert-Butyldimethyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propoxy)silane 300.3 [M] 2945 (C-H), 1463 (B-O), 837 (Si-C)

Analysis :

  • The target compound’s IR spectrum likely shares Si-O (1249 cm⁻¹) and B-O (1086 cm⁻¹) bands with analogs, but alkene position (C3 vs. C4) may shift C=C stretching frequencies.
  • HRMS discrepancies (e.g., 421.2740 vs. 433.2944 in ) reflect molecular weight differences due to substituents.

Trends :

  • Catalysis : Rhodium or copper catalysts dominate borylation steps, with yields ranging 49–72% .
  • Purification : Silica gel chromatography (petroleum ether/EtOAC) is standard, but fluorinated analogs () may require specialized conditions.

Q & A

Basic: What are the optimal reaction conditions for synthesizing tert-Butyldimethyl((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-2-yl)oxy)silane?

Methodological Answer:
The synthesis typically involves palladium-catalyzed cross-coupling or hydroboration reactions. For example, analogous compounds are synthesized under conditions such as:

  • Temperature : 50–60°C in anhydrous 1,2-dimethoxyethane (DME) or THF .
  • Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) at 2–5 mol% loading.
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) yields >95% purity. Monitor reaction progress via TLC (Rf ~0.4 in hexane/EtOAc 8:2) .

Advanced: How can stereochemical inconsistencies in Suzuki-Miyaura couplings using this compound be resolved?

Methodological Answer:
Unexpected stereochemical outcomes (e.g., cis/trans ratios in alkenes) may arise from competing β-hydride elimination or steric hindrance. To mitigate:

  • Optimize ligand choice : Bulky ligands like SPhos enhance steric control and suppress side reactions .
  • Temperature modulation : Lower temperatures (0–25°C) favor kinetic control.
  • In-situ monitoring : Use ¹H NMR or HPLC to track intermediates. For example, analyze boronate ester integrity (δ ~1.3 ppm for pinacol methyl groups in ¹H NMR) .

Basic: What characterization techniques validate the structural integrity of this compound?

Methodological Answer:

  • NMR spectroscopy :
    • ¹H NMR : Peaks at δ 0.1–0.3 ppm (Si(CH₃)₂), δ 1.0–1.2 ppm (tert-butyl), and δ 6.0–6.5 ppm (vinyl protons) confirm substitution patterns .
    • ¹¹B NMR : A singlet at δ 28–30 ppm verifies the dioxaborolane moiety .
  • Mass spectrometry : High-resolution ESI-MS (calculated for C₁₈H₃₅BO₃Si: [M+H]+ = 354.24) ensures molecular weight accuracy .

Advanced: How does the steric bulk of the tert-butyldimethylsilyl group influence reactivity in cross-coupling reactions?

Methodological Answer:
The tert-butyldimethylsilyl (TBS) group:

  • Reduces oxidative addition rates : Steric hindrance slows transmetalation in Pd-catalyzed reactions. Use electron-rich catalysts (e.g., Pd(OAc)₂ with XPhos) to accelerate kinetics .
  • Protects hydroxyl groups : In multistep syntheses, TBS ethers remain stable under basic conditions but cleave with TBAF in THF (δ −78°C to room temperature) .
  • Impact on regioselectivity : Bulky groups direct cross-couplings to less hindered positions, as shown in analogous arylboronates .

Basic: What are common side reactions during storage, and how can they be prevented?

Methodological Answer:

  • Hydrolysis : The dioxaborolane group hydrolyzes in humid conditions. Store under inert gas (Ar/N₂) at −20°C with molecular sieves (3Å) .
  • Oxygen sensitivity : Boronate esters oxidize to boronic acids. Use stabilizers like BHT (0.1% w/w) in anhydrous solvents .
  • Degradation indicators : Discoloration (yellow to brown) or precipitate formation suggests decomposition. Re-purify via flash chromatography if purity drops below 90% .

Advanced: How can computational modeling predict this compound’s utility in drug discovery?

Methodological Answer:

  • Molecular docking : Simulate binding to therapeutic targets (e.g., kinases) using AutoDock Vina. The boronate ester’s Lewis acidity enhances interactions with catalytic lysine residues .
  • DFT calculations : Evaluate transition states for cross-coupling reactions. For example, calculate activation energies for transmetalation steps with varying ligands .
  • ADMET profiling : Predict pharmacokinetics (e.g., logP ~3.5) using SwissADME. The TBS group improves membrane permeability but may reduce aqueous solubility .

Basic: How to troubleshoot low yields in Sonogashira couplings involving this compound?

Methodological Answer:

  • Catalyst optimization : Use CuI (10 mol%) with Pd(PPh₃)₂Cl₂ (5 mol%) in DMF at 80°C.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance alkyne activation.
  • Byproduct identification : GC-MS can detect homocoupling byproducts (e.g., diynes). Add degassed toluene to suppress Glaser coupling .

Advanced: What strategies address contradictions in reported biological activity data?

Methodological Answer:

  • Dose-response reevaluation : Test compound purity via HPLC (>98%) and confirm concentrations with ICP-MS for boron content .
  • Off-target profiling : Use kinome-wide screening (e.g., Eurofins KinaseProfiler) to identify non-specific interactions.
  • Metabolite analysis : LC-MS/MS detects hydrolyzed boronic acids, which may exhibit distinct activity .

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